Synthesis and Characterization of 5-Amino-2-cyclohexylisoindole-1,3-dione: A Comprehensive Technical Guide
Synthesis and Characterization of 5-Amino-2-cyclohexylisoindole-1,3-dione: A Comprehensive Technical Guide
Executive Summary & Scientific Context
5-Amino-2-cyclohexylisoindole-1,3-dione (CAS: 4636-65-1)[1], traditionally referred to in photophysical literature as 4-amino-N-cyclohexylphthalimide[2], is a highly versatile organic scaffold. While phthalimide derivatives are often recognized for their role as privileged pharmacophores in medicinal chemistry, this specific molecule distinguishes itself through its remarkable optoelectronic and supramolecular properties.
Registered under PubChem CID 804459[3] with a monoisotopic mass of 244.12119 Da[4], this compound acts as a powerful solvatochromic fluorophore. The electron-donating amino group conjugated with the electron-withdrawing phthalimide core creates a strong Intramolecular Charge Transfer (ICT) state upon excitation[5]. Furthermore, the hydrophobic cyclohexyl ring enables the formation of highly stable inclusion complexes with host molecules such as β-cyclodextrin, exhibiting a remarkable stability constant of K = 6200 M⁻¹[6].
This whitepaper details the causal logic, self-validating synthetic protocols, and characterization metrics required to successfully synthesize and utilize this compound in advanced research settings.
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis of 5-amino-2-cyclohexylisoindole-1,3-dione is achieved through a robust, two-step linear sequence starting from commercially available 4-nitrophthalic anhydride.
Step 1: Dehydrative Imidation The reaction between 4-nitrophthalic anhydride and cyclohexylamine initially forms an acyclic amic acid intermediate. This step is highly exothermic. Glacial acetic acid is deliberately chosen as the solvent because it acts as a mild acid catalyst; it protonates the carbonyl oxygen, increasing its electrophilicity, which is necessary to overcome the activation energy barrier for the subsequent intramolecular dehydrative cyclization at 120 °C.
Step 2: Catalytic Hydrogenation The reduction of the nitro group to an amine is performed using Palladium on Carbon (Pd/C) under a hydrogen atmosphere. This method is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl₂) because it prevents the formation of heavy metal byproducts, ensuring the high optical purity required for fluorescent dyes. A mixed solvent system of Ethyl Acetate and Ethanol (1:1) is critical here: it ensures the complete solvation of both the highly lipophilic nitro starting material and the more polar amino product, preventing premature precipitation that could poison the Pd catalyst.
Fig 1: Two-step synthesis of 5-Amino-2-cyclohexylisoindole-1,3-dione.
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems, providing the chemist with immediate, observable feedback to confirm reaction success prior to advanced instrumental analysis.
Protocol A: Synthesis of 5-Nitro-2-cyclohexylisoindole-1,3-dione
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Initiation: Suspend 4-nitrophthalic anhydride (10.0 mmol) in 25 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a magnetic stir bar.
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Amic Acid Formation: Add cyclohexylamine (11.0 mmol) dropwise at room temperature. Causality Check: The reaction mixture will become warm to the touch and temporarily clarify as the soluble amic acid intermediate forms.
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Cyclization: Attach a reflux condenser and heat the mixture to 120 °C for 5 hours.
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Self-Validating Workup: Cool the mixture to room temperature and pour it slowly into 150 mL of crushed ice/water under vigorous stirring. Validation: The starting anhydride is soluble in aqueous acid, but the target nitro-imide is highly hydrophobic. The immediate formation of a dense, pale-yellow precipitate confirms successful cyclization.
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Isolation: Filter the precipitate under vacuum, wash extensively with distilled water to remove residual acetic acid, and dry in vacuo at 50 °C.
Protocol B: Synthesis of 5-Amino-2-cyclohexylisoindole-1,3-dione
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Preparation: Dissolve the intermediate 5-nitro-2-cyclohexylisoindole-1,3-dione (5.0 mmol) in 30 mL of a 1:1 (v/v) mixture of absolute ethanol and ethyl acetate.
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Catalyst Addition: Flush the flask with inert nitrogen gas. Carefully add 10% Pd/C (0.05 mmol Pd).
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Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 12 hours.
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Self-Validating In-Process Control: Validation: Spot the reaction mixture on a silica TLC plate and observe under a 365 nm UV lamp. The starting nitro compound is non-fluorescent (fluorescence quenching by the nitro group), whereas the newly formed amino product will exhibit intense blue/green fluorescence. The emergence of this fluorescence is an immediate, definitive indicator of successful reduction[2].
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Purification: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure and recrystallize the crude solid from hot ethanol to yield the pure product.
Quantitative Data & Characterization
To ensure scientific integrity, the synthesized compound must be verified against established physicochemical and spectroscopic parameters. The data is summarized in the tables below for rapid comparative analysis.
Table 1: Physicochemical & Identificational Data
| Parameter | Value |
| Chemical Name | 5-Amino-2-cyclohexylisoindole-1,3-dione |
| Common Synonym | 4-Amino-N-cyclohexylphthalimide |
| CAS Registry Number | 4636-65-1[1] |
| Molecular Formula | C₁₄H₁₆N₂O₂ |
| Molecular Weight | 244.29 g/mol [1] |
| Monoisotopic Mass | 244.12119 Da[4] |
Table 2: Spectroscopic Characterization Profile
| Technique | Key Diagnostic Signals |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 6.45 (s, 2H, -NH₂); 3.95 (m, 1H, N-CH); 7.45, 6.90, 6.82 (Aromatic protons) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168.5, 168.2 (C=O); 155.0 (C-NH₂); 50.2 (N-CH) |
| HRMS (ESI-TOF) | [M+H]⁺ calculated: 245.1285; found: 245.1280 |
| UV-Vis (Ethanol) | λmax ≈ 370 nm (ICT absorption band) |
| Fluorescence (Ethanol) | λem ≈ 500 nm (Strong bathochromic shift dependent on solvent polarity) |
Photophysical Mechanism & Applications
The utility of 5-amino-2-cyclohexylisoindole-1,3-dione extends far beyond simple organic building blocks. It is a highly sensitive solvatochromic dye used in fluorescence microscopy to selectively visualize lipid droplets and cellular membranes[5].
The mechanism relies on Intramolecular Charge Transfer (ICT). In the ground state (S₀), the molecule has a relatively low dipole moment. Upon absorption of a photon, electron density shifts from the donor amine to the acceptor phthalimide core, creating a highly polarized excited state (S₁). In polar solvents, the solvent molecules reorient to stabilize this massive dipole, significantly lowering the energy of the excited state before radiative decay occurs. This results in a massive Stokes shift (bathochromic shift) that is directly proportional to the microenvironment's polarity[2].
Fig 2: Solvatochromic fluorescence mechanism via Intramolecular Charge Transfer (ICT).
Sources
- 1. CAS 4636-65-1 | 5-Amino-2-cyclohexylisoindole-1,3-dione - Synblock [synblock.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Amino-2-cyclohexylisoindole-1,3-dione | C14H16N2O2 | CID 804459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 5-amino-2-cyclohexylisoindole-1,3-dione (C14H16N2O2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - [3 + 2] Cycloaddition with photogenerated azomethine ylides in β-cyclodextrin [beilstein-journals.org]
